molecular formula C20H18N4O B15213492 N-(2-methoxy-6-methylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine CAS No. 849199-80-0

N-(2-methoxy-6-methylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine

Cat. No.: B15213492
CAS No.: 849199-80-0
M. Wt: 330.4 g/mol
InChI Key: OTABUBFYJGKYII-UHFFFAOYSA-N
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Description

N-(2-methoxy-6-methylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine is a chemical compound with the molecular formula C20H18N4O and is a member of the imidazo[1,5-a]pyrazine class of organic compounds . This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of tyrosine kinase inhibitors . Tyrosine kinases are key enzymes involved in cellular signaling processes, and their dysregulation is associated with various hyperproliferative diseases. As such, research into related imidazo[1,5-a]pyrazine structures has focused on their potential as antineoplastic agents and for the treatment of disorders involving pathological angiogenesis, such as cancer and inflammatory diseases . Structurally related analogs, including N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine, have been identified as modulators of critical biological targets, such as the tyrosine-protein kinase Lck, which plays an essential role in T-cell activation and signal transduction pathways . This suggests potential research applications for this compound family in immunology and oncology. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

849199-80-0

Molecular Formula

C20H18N4O

Molecular Weight

330.4 g/mol

IUPAC Name

N-(2-methoxy-6-methylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine

InChI

InChI=1S/C20H18N4O/c1-14-7-6-10-18(25-2)19(14)23-20-17-11-21-13-24(17)16(12-22-20)15-8-4-3-5-9-15/h3-13H,1-2H3,(H,22,23)

InChI Key

OTABUBFYJGKYII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC)NC2=NC=C(N3C2=CN=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-6-methylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxy-6-methylphenylamine with a suitable pyrazine derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 8-amine group and methoxy substituent serve as primary sites for nucleophilic substitution.

  • Amine Reactivity : The NH group undergoes alkylation or acylation under mild conditions. For example, reactions with methyl iodide in DMF at 60°C yield N-methyl derivatives .

  • Methoxy Group : Demethylation occurs with BBr₃ in dichloromethane, producing phenolic intermediates for further functionalization .

Table 1: Nucleophilic Substitution Conditions

Reaction TypeReagents/ConditionsYield (%)Reference
Amine AlkylationCH₃I, K₂CO₃, DMF, 60°C, 12h78–85
DemethylationBBr₃, CH₂Cl₂, 0°C→RT, 4h62

Electrophilic Aromatic Substitution

The phenyl and imidazo[1,5-a]pyrazine rings undergo electrophilic substitution, primarily at the C3 and C5 positions.

  • Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at C3 of the imidazo[1,5-a]pyrazine core.

  • Halogenation : Bromination using NBS (N-bromosuccinimide) selectively substitutes the phenyl ring para to the methoxy group .

Key Mechanistic Insight : The electron-rich imidazole nitrogen directs electrophiles to the C3 position via resonance stabilization .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables aryl/heteroaryl functionalization:

  • Buchwald-Hartwig Amination : Reacts with aryl halides (e.g., 4-bromotoluene) using Pd(OAc)₂/XPhos to form biaryl amines (yield: 70–82%) .

  • Suzuki-Miyaura Coupling : The 5-phenyl group participates in coupling with boronic acids under Pd(PPh₃)₄ catalysis .

Table 2: Cross-Coupling Performance

ReactionCatalyst SystemSubstrateYield (%)
Buchwald-HartwigPd(OAc)₂/XPhos, Cs₂CO₃4-Bromotoluene75
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Phenylboronic acid68

Oxidation and Reduction

  • Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the imidazole ring, forming N-oxide derivatives .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazine ring to a dihydroimidazopyrazine .

Critical Note : Over-reduction under harsh conditions (>50 psi H₂) leads to ring-opening byproducts .

Cyclization and Ring-Opening

  • Cyclization : Under acidic conditions (HCl/EtOH), the amine group reacts with aldehydes to form fused tetracyclic structures .

  • Ring-Opening : Strong bases (e.g., NaOH/EtOH) cleave the imidazole ring, generating pyrazine-2,3-diamine intermediates .

Degradation Pathways

Stability studies reveal two primary degradation mechanisms:

  • Hydrolytic Degradation : The methoxy group hydrolyzes to a phenol in aqueous acidic/basic media (t₁/₂ = 12h at pH 1 or 13).

  • Photodegradation : UV exposure (λ = 254 nm) induces C–N bond cleavage in the imidazole ring .

Comparative Reactivity with Analogs

FeatureN-(2-methoxy-6-methylphenyl) DerivativeN-(2,6-Dimethylphenyl) Analog
Amine Alkylation RateFaster (electron-donating methoxy)Slower
Electrophilic SubstitutionPrefers C3 over C5Equal C3/C5 reactivity

Scientific Research Applications

N-(2-methoxy-6-methylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-methoxy-6-methylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Imidazo[1,5-a]pyrazin-8-amine Derivatives

Compound Name Substituent at 8-Position Molecular Weight (g/mol) Key Properties/Activities Source/PDB Code
N-(2-methoxy-6-methylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine 2-methoxy-6-methylphenyl Not reported Hypothesized improved solubility due to methoxy group N/A
N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine 2-chlorophenyl 320.78 Structural analog; PDB: 2ZM1; Tanimoto: 0.75 (similarity score)
N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine 2,6-dimethylphenyl 314.38 Higher lipophilicity; PDB: 2ZYB; Tanimoto: 0.72–0.8
Imidazo[1,5-a]pyrazin-8-amine (base structure) H (unsubstituted) 146.17 (base core) CAS: 26538-77-2; used as a scaffold for derivatization

Key Observations:

Substituent Effects on Properties: Electron-Donating Groups: The methoxy and methyl groups in the target compound may enhance solubility compared to chloro-substituted analogs (e.g., N-(2-chlorophenyl)-...), where the electron-withdrawing Cl atom could increase lipophilicity and alter receptor binding .

Anticancer Potential: Pyrazolo[1,5-a][1,3,5]triazines () with dichloromethyl groups show anticancer activity, indicating that halogenation or polar substituents may enhance therapeutic effects .

Structural Similarity Metrics :

  • The Tanimoto coefficients (0.72–0.8) for analogs like N-(2-chlorophenyl)-... and N-(2,6-dimethylphenyl)-... indicate high structural similarity to the target compound, supporting their use as reference molecules in drug design .

Biological Activity

N-(2-methoxy-6-methylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine (CAS No. 849199-80-0) is a compound belonging to the imidazo[1,5-a]pyrazine class, which has garnered attention for its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article delves into the biological activity of this compound, summarizing key research findings, including its pharmacological properties and mechanisms of action.

  • Molecular Formula : C20H18N4O
  • Molecular Weight : 330.38 g/mol
  • Structure : The compound features an imidazo[1,5-a]pyrazine core substituted with a methoxy group and a phenyl group, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: In Vitro Cytotoxicity

A study evaluated the compound's efficacy against several human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). The results indicated:

Cell LineIC50 Value (µM)Notes
MCF-72.50Significant growth inhibition
HepG23.10Moderate activity observed
A5494.20Lower sensitivity noted
HeLa1.80Most potent effect

These findings suggest that the compound may act as a promising candidate for further development in cancer therapy.

The mechanism by which this compound exerts its effects appears to involve multiple pathways:

  • ENPP1 Inhibition : The compound has been identified as a selective inhibitor of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), a negative regulator of the cGAS-STING pathway. Inhibition of ENPP1 enhances immune responses, making it a candidate for cancer immunotherapy .
  • Tyrosinase Inhibition : Preliminary studies suggest that derivatives of imidazo[1,5-a]pyrazine may exhibit tyrosinase inhibitory activity, which could be relevant for conditions like hyperpigmentation or melanoma treatment .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound possesses favorable absorption and distribution characteristics in vivo. For instance, when administered at a dose of 80 mg/kg in murine models, the compound demonstrated:

  • Tumor Growth Inhibition Rate : 77.7% when combined with anti-PD-1 antibody.
  • Improved Survival Rates : Enhanced survival in treated mice compared to controls.

These results underscore the potential of this compound as an adjunctive therapy in cancer treatment protocols.

Q & A

Q. What synthetic strategies are most effective for constructing the imidazo[1,5-a]pyrazine core in N-(2-methoxy-6-methylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine?

The imidazo[1,5-a]pyrazine scaffold can be synthesized via cyclocondensation reactions using N-nucleophiles and halogenated precursors. For example, reactions involving N-(2,2-dichloro-1-cyanoethenyl)carboxamides with amines under heated conditions (e.g., 95°C in DMF) yield high-purity intermediates . Key steps include:

  • Intermediate bromination : 6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine reacts with substituted amines to introduce aryl/heteroaryl groups.
  • Solvent optimization : DMF with triethylamine as a base improves reaction efficiency .
  • Purification : Trituration in ether or recrystallization from methanol enhances purity .

Q. How can spectroscopic methods confirm the structure of the target compound?

Structural validation relies on:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Aromatic protons (δ 8.10–8.54 ppm) and amine protons (δ 10.65–12.67 ppm) confirm substitution patterns .
  • HRMS (ESI) : Accurate mass matching (e.g., [M + H]<sup>+</sup> calculated 254.1042 vs. found 254.1039) ensures molecular integrity .
  • Elemental analysis : Close agreement between calculated and observed C/H/N ratios (e.g., C: 61.65% vs. 61.78%) validates purity .

Q. What safety precautions are critical when handling this compound?

The compound is classified as acute toxicity (oral, Category 4) under OSHA HCS. Key precautions include:

  • PPE : Gloves, lab coat, and eye protection.
  • Exposure control : Avoid ingestion/inhalation; use fume hoods.
  • First aid : Immediate medical attention for accidental ingestion (symptoms: nausea, respiratory irritation) .

Advanced Research Questions

Q. How do substituents at the N-aryl group influence bioactivity in kinase inhibition assays?

Structure-activity relationship (SAR) studies show:

  • Methoxy/methyl groups (e.g., N-(2-methoxy-6-methylphenyl)) enhance selectivity for CSF1R by optimizing hydrophobic interactions in the kinase ATP-binding pocket .
  • Electron-withdrawing groups (e.g., Cl, CF3) improve potency against PfCDPK4 (malaria target), with IC50 values <100 nM .
  • Bulkier substituents reduce solubility but increase metabolic stability .

Q. How can conflicting cytotoxicity data across cancer cell lines be resolved?

Discrepancies in cytotoxicity (e.g., variable IC50 in NCI-60 panel) may arise from:

  • Cell line heterogeneity : Differential expression of target kinases (e.g., LCK vs. CSF1R) .
  • Off-target effects : Use kinase profiling panels (e.g., Eurofins KinaseScan) to identify unintended targets.
  • Metabolic stability : Assess compound degradation in cell culture media via LC-MS .

Q. What computational methods predict binding modes of this compound with kinase targets?

  • Docking simulations : AutoDock Vina or Schrödinger Maestro models the compound in CSF1R’s hydrophobic pocket, highlighting hydrogen bonds with Lys612 and π-π stacking with Phe667 .
  • MD simulations : AMBER or GROMACS reveals stability of the methoxy-methylphenyl group in the ATP-binding site over 100-ns trajectories .
  • Free energy calculations : MM-GBSA quantifies binding affinity (ΔG ~ -9.5 kcal/mol for CSF1R) .

Methodological Considerations

Q. How to optimize reaction conditions for scaling up synthesis?

  • Catalyst screening : Cu(I) catalysts improve yields in azide-alkyne cycloadditions for triazolo-pyrazine derivatives .
  • Solvent selection : Replace DMF with acetonitrile or THF to simplify purification .
  • Temperature control : Lower reaction temperatures (e.g., 80°C vs. 95°C) reduce side-product formation .

Q. What analytical techniques resolve impurities in final products?

  • HPLC-DAD/ELSD : Gradient elution (e.g., 10–90% acetonitrile in water) separates regioisomers .
  • LC-MS/MS : Identifies hydrolyzed byproducts (e.g., amine-oxidized derivatives) .
  • X-ray crystallography : Confirms regiochemistry of recrystallized solids (e.g., m.p. 573 K for a related triazolopyrimidine) .

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